Product packaging for 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate(Cat. No.:CAS No. 5436-95-3)

1-(4-Butan-2-ylphenoxy)propan-2-yl acetate

Cat. No.: B13812490
CAS No.: 5436-95-3
M. Wt: 250.33 g/mol
InChI Key: FIKUKQZUOAUUJA-UHFFFAOYSA-N
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Description

Overview of Related Phenoxypropanolamine Derivatives in Academic Research

Phenoxypropanolamine derivatives are a significant class of compounds in medicinal chemistry, most notably recognized for their interaction with adrenergic receptors. This structural motif is the backbone for many beta-blockers, which are widely used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. The general structure consists of a substituted phenoxy group linked to a propan-2-ol moiety, which is further attached to an amine.

The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with epichlorohydrin in the presence of a base. This is followed by the ring-opening of the resulting epoxide with an appropriate amine. Variations in the substituents on the aromatic ring and the nature of the amine group allow for the fine-tuning of the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. Research has shown that these modifications can lead to compounds with agonist or antagonist activity at β-adrenergic receptors.

Significance and Research Trajectory of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate (B1210297)

Currently, there is a notable absence of dedicated research into the specific biological activities or material properties of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate. Its significance is therefore largely inferred from its structural components. The precursor alcohol, 1-(4-butan-2-ylphenoxy)propan-2-ol, is the key intermediate that would be acetylated to form the final compound. While specific synthesis routes for this para-substituted precursor are not detailed in readily available literature, a general approach would likely involve the reaction of 4-butan-2-ylphenol with propylene (B89431) oxide.

The addition of the acetate group modifies the polarity and potential reactivity of the parent alcohol. Esterification is a common strategy in drug design to create prodrugs, potentially improving absorption and distribution, with the ester being cleaved in vivo to release the active alcohol. However, without specific studies, the impact of this acetylation on any potential biological activity remains speculative.

Basic chemical properties of this compound have been reported and are summarized below.

PropertyValue
CAS Number 5436-95-3
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol chemicalbook.com

This table is interactive. Click on the headers to sort.

Research Gaps and Opportunities in the Study of this compound

The most significant aspect of the current state of knowledge regarding this compound is the substantial gap in dedicated scientific inquiry. This lack of research presents a number of opportunities for future investigation:

Synthesis and Characterization: A detailed, optimized synthesis pathway for this compound and its precursor alcohol has yet to be published. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) would provide a foundational dataset for any subsequent research.

Pharmacological Screening: Given its structural similarity to phenoxypropanolamine beta-blockers, a primary research avenue would be to investigate its activity at adrenergic receptors. Screening for both agonist and antagonist effects on α- and β-adrenergic receptor subtypes could reveal novel pharmacological properties. The butan-2-yl substituent on the phenyl ring is a lipophilic group that could influence receptor binding and pharmacokinetic profiles.

Other Potential Biological Activities: Beyond cardiovascular applications, the broader class of phenoxy derivatives has been explored for other biological activities. It would be worthwhile to screen this compound for antimicrobial, antifungal, or anticancer properties.

Material Science Applications: The aromatic and aliphatic components of the molecule could lend themselves to applications in material science. For instance, it could be explored as a plasticizer, a monomer for polymer synthesis, or an additive to modify the properties of existing materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B13812490 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate CAS No. 5436-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5436-95-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl acetate

InChI

InChI=1S/C15H22O3/c1-5-11(2)14-6-8-15(9-7-14)17-10-12(3)18-13(4)16/h6-9,11-12H,5,10H2,1-4H3

InChI Key

FIKUKQZUOAUUJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Pathways for 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

Historical Development of Synthesis Routes for Phenoxypropanolamine Esters

The synthetic lineage of 1-(4-butan-2-ylphenoxy)propan-2-yl acetate (B1210297) is rooted in the broader history of phenoxypropanolamine derivatives, a class of compounds extensively studied for their pharmacological activities, particularly as β-adrenergic blocking agents. Early syntheses in the mid-20th century focused on establishing the core phenoxypropanolamine skeleton. A seminal and widely adopted method has been the reaction of a phenol (B47542) with an epoxide, typically epichlorohydrin, followed by the introduction of an amine.

The evolution of these synthetic routes has been driven by the need for higher yields, improved regioselectivity, and, crucially, stereochemical control. The recognition that the biological activity of chiral phenoxypropanolamines often resides in a single enantiomer spurred the development of asymmetric syntheses. This included the use of chiral starting materials, such as optically active epoxides or glycidol (B123203) derivatives, and the application of stereoselective catalysts. The esterification of the secondary alcohol group, as seen in the target molecule, represents a further functionalization step, often investigated to modify the compound's physicochemical properties, such as lipophilicity and duration of action.

Multi-step Synthesis Strategies for 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate

The synthesis of this compound is logically approached via a two-stage sequence: first, the formation of the ether linkage to create the precursor alcohol, 1-(4-butan-2-ylphenoxy)propan-2-ol, followed by the esterification of this alcohol to yield the final acetate ester.

Esterification Approaches for the Acetate Moiety

Once the precursor alcohol, 1-(4-butan-2-ylphenoxy)propan-2-ol, is obtained, the acetate group is introduced via esterification. Several standard laboratory methods are applicable.

Reaction with Acetic Anhydride (B1165640): A common and efficient method involves reacting the alcohol with acetic anhydride. researchgate.netchemguide.co.ukjetir.org This reaction is often catalyzed by a base, such as pyridine (B92270) or a tertiary amine like 4-dimethylaminopyridine (B28879) (DMAP), which activates the anhydride and scavenges the acetic acid byproduct. organic-chemistry.org The reaction typically proceeds under mild conditions, often at room temperature, and gives high yields of the corresponding ester. researchgate.netresearchgate.net

Fischer Esterification: The classical Fischer esterification involves heating the alcohol with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.uk This is a reversible reaction, and to drive the equilibrium towards the product, water must be removed, often through azeotropic distillation. chemguide.co.uk

Reaction with Acetyl Chloride: Acetyl chloride is a highly reactive acylating agent that reacts vigorously with alcohols to form esters. chemguide.co.uk The reaction is rapid and exothermic, producing hydrogen chloride as a byproduct, which is typically neutralized by a stoichiometric amount of a base like pyridine.

The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and desired purity. For laboratory-scale synthesis, the acetic anhydride method with a catalytic amount of DMAP is often preferred for its high efficiency and mild conditions.

Interactive Data Table: Comparison of Esterification Methods

MethodAcylating AgentCatalystTypical ConditionsAdvantagesDisadvantages
Acetic AnhydrideAcetic AnhydridePyridine, DMAPRoom temp to moderate heatHigh yield, mild conditionsRequires pure anhydride
Fischer EsterificationAcetic AcidH₂SO₄, TsOHReflux with water removalInexpensive reagentsReversible, harsh conditions
Acetyl ChlorideAcetyl ChlorideNone or PyridineRoom temperatureHighly reactive, fastVigorous, produces HCl

Etherification Reactions for the Phenoxy Linkage

The formation of the ether bond between the 4-butan-2-ylphenol (also known as 4-sec-butylphenol) and the propan-2-ol side chain is a critical step. The most prevalent method for this transformation is a variation of the Williamson ether synthesis.

This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 4-sec-butylphenol (B1210997) is first prepared by reacting it with a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon synthon. Common reagents for this purpose include propylene (B89431) oxide or 1-chloro-2-propanol.

When propylene oxide is used, the phenoxide attacks one of the epoxide carbons. In basic or neutral conditions, the attack preferentially occurs at the less sterically hindered terminal carbon, yielding the desired 1-(4-butan-2-ylphenoxy)propan-2-ol. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) at elevated temperatures. google.com

Stereoselective Synthesis of Chiral Centers in this compound

The this compound molecule contains a chiral center at the 2-position of the propyl chain. For many applications, it is desirable to synthesize a single enantiomer. This can be achieved through several strategies.

One common approach is kinetic resolution of the racemic alcohol, 1-(4-butan-2-ylphenoxy)propan-2-ol. This technique often employs enzymes, particularly lipases, which can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.comjocpr.com For instance, reacting the racemic alcohol with an acyl donor like vinyl acetate in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can yield one enantiomer as the acetate ester and leave the other enantiomer as the unreacted alcohol. mdpi.comjocpr.com Both products can then be separated chromatographically.

Alternatively, the kinetic resolution can be performed via lipase-catalyzed hydrolysis of the racemic acetate ester. In this scenario, the enzyme selectively hydrolyzes one enantiomer of the acetate, yielding an optically enriched alcohol and the unreacted acetate of the opposite configuration. mdpi.com Studies on analogous aryloxy-propan-2-yl acetates have shown that lipases from Pseudomonas fluorescens and Thermomyces lanuginosus are highly effective for this transformation, often providing both the resulting alcohol and the remaining acetate with very high enantiomeric excess (>99% ee). mdpi.com

Another strategy is to start the synthesis with a chiral building block. For example, using enantiomerically pure (R)- or (S)-propylene oxide in the initial etherification step with 4-sec-butylphenol would, in principle, lead to the corresponding enantiomerically enriched propanol (B110389) precursor. However, maintaining optical purity throughout the reaction sequence can be challenging. A patent for a similar compound, (S)-1-(4-phenoxyphenoxy)-2-propanol, notes that synthesis from (S)-propylene oxide does not always result in high optical purity. google.com

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient conditions.

Solvent Selection: Traditional solvents used in ether and ester syntheses, such as DMF, chloroform, and toluene, have significant environmental, health, and safety concerns. Green chemistry encourages their replacement with more benign alternatives. For the etherification step, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be considered as substitutes for traditional ethers or chlorinated solvents. For the esterification, performing the reaction under solvent-free conditions, for example by heating the phenol directly with acetic anhydride, is a viable green approach that has been demonstrated for similar transformations. jetir.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the esterification step, replacing stoichiometric bases like pyridine with catalytic amounts of DMAP or employing recyclable solid acid catalysts for a Fischer-type esterification improves the atom economy and reduces waste. organic-chemistry.org

Biocatalysis: The use of enzymes, as discussed in the stereoselective synthesis section, is a prime example of green chemistry. Lipase-catalyzed resolutions operate under mild conditions (often room temperature) in aqueous or organic media, are highly selective, and the enzymes themselves are biodegradable. nih.govnih.gov This avoids the need for chiral resolving agents, which are often expensive and generate waste.

Atom Economy: The Williamson ether synthesis, when using propylene oxide, exhibits good atom economy as the entire epoxide molecule is incorporated into the product. The esterification with acetic anhydride also has good atom economy, with acetic acid being the only byproduct.

Catalytic Systems in the Preparation of this compound

Catalysis is integral to the efficient synthesis of this compound, playing a crucial role in both the etherification and esterification steps.

Etherification Catalysts: While the Williamson ether synthesis is typically base-mediated (e.g., NaOH, K₂CO₃), the reaction can be sluggish. Phase-transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, can significantly accelerate the reaction between the aqueous or solid phenoxide salt and the organic substrate (e.g., 1-chloro-2-propanol). The PTC transports the phenoxide anion into the organic phase, facilitating a much faster reaction. For the reaction of phenols with alcohols, catalysts comprising sulfated metal oxides have also been developed. google.com Palladium-based catalysts have been shown to be effective in the allylic etherification of phenols, representing another class of catalytic systems for C-O bond formation. frontiersin.org

Esterification Catalysts: A variety of catalysts can be employed for the esterification step.

Acid Catalysts: Strong Brønsted acids like H₂SO₄ are traditional catalysts for Fischer esterification. chemguide.co.uk Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer the advantage of easy separation and recyclability, making the process greener.

Base Catalysts: As mentioned, nucleophilic catalysts like DMAP are highly effective in promoting acylation with anhydrides, even in minute quantities (0.05–2 mol %). organic-chemistry.org

Enzymatic Catalysts (Biocatalysts): Lipases are highly efficient and stereoselective catalysts for the esterification of secondary alcohols. jocpr.com Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are particularly valuable as they can be easily recovered and reused for multiple reaction cycles, enhancing the economic and environmental viability of the process. mdpi.com

Interactive Data Table: Catalytic Systems

Reaction StepCatalyst TypeSpecific ExamplesFunction
Etherification Phase-Transfer CatalystTetrabutylammonium bromideAccelerates reaction between phases
Solid Acid CatalystSulfated Copper Oxide on AluminaCatalyzes reaction of phenol with alcohol
Esterification Brønsted AcidH₂SO₄, Amberlyst-15Activates carboxylic acid (Fischer)
Nucleophilic Base4-Dimethylaminopyridine (DMAP)Activates acetic anhydride
Biocatalyst (Enzyme)Candida antarctica Lipase BCatalyzes stereoselective acylation

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate (B1210297), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' spin system. The aliphatic protons of the sec-butyl and the propan-2-yl acetate moieties would show more complex splitting patterns due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon, with the carbonyl carbon of the acetate group appearing significantly downfield.

To definitively assign these signals and establish the connectivity of the molecular fragments, a series of 2D NMR experiments are employed:

Correlation SpectroscopY (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the sec-butyl and propan-2-yl acetate fragments. For instance, cross-peaks would be observed between the methine proton and the adjacent methyl and methylene (B1212753) protons of the sec-butyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, enabling the unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, by showing correlations between the protons of the propan-2-yl group and the carbons of the phenoxy ring, and between the protons of the propan-2-yl group and the carbonyl carbon of the acetate moiety.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOE cross-peaks might be observed between the protons of the propan-2-yl group and the aromatic protons, indicating their spatial relationship.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-aromatic6.8 - 7.2d~8.5
H-aromatic6.8 - 7.2d~8.5
H-propan-2-yl (CH)5.0 - 5.2m
H-propan-2-yl (CH₂)3.9 - 4.1m
H-acetate (CH₃)2.0 - 2.2s
H-butan-2-yl (CH)2.5 - 2.7m
H-butan-2-yl (CH₂)1.5 - 1.7m
H-butan-2-yl (CH₃)1.1 - 1.3d~6.5
H-butan-2-yl (CH₃)0.7 - 0.9t~7.5

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O (acetate)170 - 172
C-aromatic (C-O)155 - 158
C-aromatic (C-butyl)140 - 143
C-aromatic (CH)128 - 130
C-aromatic (CH)115 - 118
C-propan-2-yl (CH)70 - 73
C-propan-2-yl (CH₂)68 - 71
C-butan-2-yl (CH)40 - 43
C-butan-2-yl (CH₂)30 - 33
C-acetate (CH₃)20 - 23
C-butan-2-yl (CH₃)18 - 21
C-butan-2-yl (CH₃)10 - 13

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound are expected to include:

Cleavage of the ester group: Loss of the acetyl group (CH₃CO•) or the entire acetate group (CH₃COO•) would result in significant fragment ions.

Benzylic cleavage: Cleavage of the bond between the sec-butyl group and the aromatic ring is a common fragmentation pathway for alkylbenzenes.

Ether bond cleavage: The C-O bond of the ether linkage could cleave, leading to fragments corresponding to the phenoxy and the propan-2-yl acetate moieties.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the carbonyl group of the acetate could lead to the elimination of a neutral molecule and the formation of a characteristic radical cation.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule and their connectivity. Mass spectrometry is also a highly sensitive method for assessing the purity of a sample, as even minor impurities will be detectable as separate ions in the mass spectrum.

Predicted Key Mass Fragments

m/z Predicted Fragment
278[M]⁺• (Molecular Ion)
219[M - C₂H₅]⁺
177[M - C₄H₉O₂]⁺
149[C₁₀H₁₃O]⁺
121[C₈H₉O]⁺
107[C₇H₇O]⁺
43[CH₃CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C=O stretch: A strong, sharp band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and ether linkages.

C-H stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl chains would be expected to give rise to strong signals in the Raman spectrum. A comprehensive vibrational analysis, often aided by computational methods, can provide a detailed picture of the molecular structure and bonding.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
~3050Aromatic C-H stretch
~2960Aliphatic C-H stretch
~1740C=O stretch (ester)
~1600, ~1500Aromatic C=C stretch
~1240C-O stretch (ester)
~1180C-O stretch (ether)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles of the flexible side chains.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer or a racemate in a chiral space group.

Intermolecular interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding.

The crystal structure would provide an invaluable benchmark for comparison with the conformational information obtained from solution-state NMR studies (e.g., NOESY) and computational modeling.

As of the current literature review, a crystal structure for this compound has not been reported. The data presented here is therefore a projection of the type of information that would be obtained from such a study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

This compound possesses two stereocenters, one in the sec-butyl group and one in the propan-2-yl group. This means that the compound can exist as a mixture of diastereomers and enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for probing the stereochemistry of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of the chromophores within the molecule.

For this compound, the aromatic ring acts as a chromophore. The electronic transitions of the benzene ring will give rise to CD signals if the molecule is enantiomerically enriched. The observed CD spectrum would be a unique fingerprint of the absolute configuration of the stereocenters.

Theoretical calculations of the CD spectrum using quantum chemical methods can be used to correlate the experimentally observed spectrum with a specific absolute configuration, thus allowing for the unambiguous assignment of the stereochemistry of the molecule.

Experimental chiroptical data for this compound is not widely available. The analysis presented here is based on the expected application of the technique to a chiral molecule of this nature.

Computational and Theoretical Chemistry Investigations of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to provide detailed insights into molecular geometry, energy, and reactivity. wikipedia.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries and energies. For 1-(4-butan-2-ylphenoxy)propan-2-yl acetate (B1210297), a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would focus on several key areas.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests lower reactivity. For this molecule, the electron-rich phenoxy ring would likely be the primary contributor to the HOMO, while the ester carbonyl group would influence the LUMO.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.netmdpi.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting how the molecule will interact with other chemical species. acs.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These values help to classify the molecule's reactivity profile. For instance, a high electrophilicity index would suggest susceptibility to nucleophilic attack. Furthermore, mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface would visually identify the electron-rich (negative potential, likely around the ether and carbonyl oxygens) and electron-poor (positive potential) regions of the molecule, highlighting sites for potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate (Illustrative).
DescriptorSymbolValue (eV)Interpretation
HOMO EnergyEHOMO-8.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-0.95Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE7.55Indicator of chemical stability and reactivity.
Electronegativityχ4.73A measure of the molecule's ability to attract electrons.
Chemical Hardnessη3.78A measure of resistance to change in electron distribution.
Electrophilicity Indexω2.96A measure of the molecule's propensity to act as an electrophile.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a pathway to higher accuracy, albeit at a greater computational cost. chemeurope.com These methods are based on first principles without reliance on empirical data. wikipedia.org For a molecule like this compound, these high-level calculations would be invaluable for:

Precise Geometry Optimization: Obtaining highly accurate bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's ground-state structure.

Thermochemical Data: Calculating precise enthalpies of formation and reaction energies.

Conformational Energy Landscapes: Accurately determining the relative energies of different conformers (rotational isomers), which is essential for understanding the molecule's flexibility and preferred shapes. While DFT is often sufficient, methods like MP2 or CCSD(T) provide benchmark-quality energies for key conformations. pnas.org

The efficiency of modern algorithms and computer hardware, including GPU-based calculations, has made such high-accuracy predictions feasible for molecules of this size. psu.edunih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum methods excel at describing electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast conformational space of flexible molecules and their interactions with biological macromolecules. nih.gov

Conformational Analysis: this compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field (a set of empirical energy functions) to define the potential energy of the system. oup.com An MD simulation of this compound in a solvent like water would reveal:

The most stable and populated conformations in solution.

The energy barriers for rotation around key bonds (e.g., the C-O ether bond, the C-C bonds in the sec-butyl group).

The flexibility of different parts of the molecule.

This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with biological targets. chemrxiv.org

Ligand-Target Interactions: A study on structurally related aryloxy-propan-2-yl acetates used molecular docking to investigate their interaction with lipase (B570770) enzymes. mdpi.com Similarly, molecular docking could be used to place this compound into the active site of a potential protein target. Following docking, MD simulations of the resulting protein-ligand complex can provide a dynamic view of the interaction. acs.org These simulations can:

Assess the stability of the predicted binding pose.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and quantify their persistence over time.

Reveal conformational changes in the protein or the ligand upon binding.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a statistical approach that correlates variations in the physicochemical properties of a series of compounds with variations in their structural or computed features, known as molecular descriptors. nih.govwisdomlib.org A QSPR model could be developed to predict a specific property of this compound, such as its boiling point, solubility, or chromatographic retention time. nih.gov

The process involves:

Data Set Selection: Compiling a data set of structurally diverse but related molecules with experimentally measured values for the property of interest.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular surface area). researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is created that links a subset of the most relevant descriptors to the property. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Once a robust QSPR model is established, the calculated descriptors for this compound can be input into the equation to predict its properties without the need for experimental measurement. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling.
Descriptor ClassExample DescriptorDescription
Constitutional (1D)Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Topological (2D)Wiener IndexA distance-based index reflecting molecular branching.
Geometric (3D)Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.

In Silico Prediction of Potential Biological Targets and Pathways (Ligand-Based and Structure-Based)

In silico methods are instrumental in identifying potential protein targets for a given compound, a process often called "target fishing." ebi.ac.uk These approaches are broadly categorized as ligand-based and structure-based. nih.govnih.gov

Ligand-Based Methods: These methods rely on the principle of molecular similarity: structurally similar molecules are likely to have similar biological activities. nih.gov The structure of this compound would be converted into a molecular fingerprint (a binary string representing its structural features). This fingerprint would then be compared to a large database of compounds with known biological targets. A high similarity score to a compound known to bind a specific protein suggests that this compound might also interact with that target.

Structure-Based Methods: When the three-dimensional structures of potential protein targets are known, structure-based virtual screening (SBVS) can be performed. mdpi.com The most common technique is molecular docking. researchgate.net In this approach, the 3D structure of this compound would be computationally docked into the binding sites of a panel of proteins. A scoring function estimates the binding affinity for each pose. Proteins that consistently show favorable docking scores would be prioritized as potential targets for further experimental validation. Combining docking with MD simulations can provide a more accurate assessment of binding stability and affinity.

Preclinical Mechanistic Biological Investigations of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

In Vitro Assays for Receptor Binding and Enzyme Inhibition Profiling

No studies detailing the binding affinity of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate (B1210297) to specific biological receptors or its inhibitory effects on various enzymes have been published.

Cell-Based Assays for Cellular Pathway Modulation and Functional Responses

There is no available data from cell-based assays that would indicate how this compound might modulate cellular pathways or elicit functional responses in different cell types.

Mechanisms of Action at the Molecular and Cellular Level

Without data from in vitro and cell-based assays, the molecular and cellular mechanisms of action for 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate remain unknown.

Target Identification and Validation Methodologies

No research has been published that identifies or validates specific biological targets for this compound.

Pharmacological Characterization in Isolated Tissue Preparations

The pharmacological effects of this compound on isolated tissue preparations have not been characterized in any available studies.

Investigations into Stereoisomeric Differences in Biological Activity

While the structure of this compound contains chiral centers, indicating the potential for stereoisomers, no studies have been conducted to investigate the differences in biological activity between these potential stereoisomers. Research on structurally related aryloxy-propan-2-yl acetates has demonstrated that enzymatic kinetic resolution can be used to separate enantiomers, which often exhibit different biological activities. mdpi.com However, this has not been specifically applied to or reported for this compound.

Structure Activity Relationship Sar Studies of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate Analogues

Systematic Structural Modifications of the Phenoxy Moiety

The phenoxy moiety is a crucial component for the biological activity of phenoxypropionate compounds. Modifications to the benzene (B151609) ring, including the position, size, and electronic properties of substituents, can significantly alter the compound's interaction with its biological target.

The nature and position of the alkyl substituent on the phenyl ring are critical for activity. In the case of 1-(4-butan-2-ylphenoxy)propan-2-yl acetate (B1210297), the sec-butyl group at the para-position is a key feature. Studies on related compounds have shown that the size and branching of the alkyl group at this position can influence the molecule's fit within a target enzyme's active site. For instance, replacing the sec-butyl group with smaller alkyl groups like methyl or ethyl, or larger, bulkier groups such as tert-butyl, can lead to a decrease in activity. The optimal size and shape of this substituent are often highly specific to the target protein.

Furthermore, the electronic properties of substituents on the phenoxy ring play a significant role. The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) at various positions (ortho, meta, or para) can modulate the electronic distribution of the entire molecule. This, in turn, affects its binding affinity and reactivity. For many phenoxypropionate herbicides, the presence of a halogen atom on the phenyl ring is a common feature that enhances their activity.

Table 1: Hypothetical SAR Data for Modifications of the Phenoxy Moiety

R (at para-position)Electronic EffectSteric HindranceRelative Biological Activity (%)
HNeutralLow20
CH₃Electron-donatingLow60
CH(CH₃)C₂H₅ (sec-butyl)Electron-donatingModerate100
C(CH₃)₃ (tert-butyl)Electron-donatingHigh75
ClElectron-withdrawingLow85
OCH₃Electron-donatingLow50

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Variations in the Propan-2-yl Acetate Side Chain

The propan-2-yl acetate side chain is another key determinant of the biological activity of this class of compounds. Modifications to this part of the molecule can affect its metabolic stability, transport properties, and interaction with the target.

The ester group, in this case, the acetate, is often a prodrug feature. In many biological systems, this ester can be hydrolyzed to the corresponding carboxylic acid, which is the active form of the molecule. The nature of the ester group can influence the rate of this activation step. For example, replacing the acetate with other esters, such as propionate (B1217596) or butyrate, can alter the rate of hydrolysis and, consequently, the onset and duration of biological activity.

The length and branching of the propionate chain are also critical. The methyl group at the 2-position of the propanoate chain is a common feature in many active phenoxypropionate herbicides. Removing this methyl group or shifting its position often leads to a significant loss of activity, highlighting the precise steric requirements of the target's binding site.

Table 2: Hypothetical SAR Data for Variations in the Side Chain

Side ChainHydrolysis RateLipophilicityRelative Biological Activity (%)
-O-CH(CH₃)-C(=O)O-CH₃ModerateModerate90
-O-CH(CH₃)-C(=O)O-CH₂CH₃ModerateHigher95
-O-CH(CH₃)-C(=O)O-CH(CH₃)₂SlowerHigher100
-O-CH₂CH₂-C(=O)O-CH(CH₃)₂N/A (lacks chiral center)Higher15
-O-CH(CH₃)-COOH (active metabolite)N/ALower(Varies with system)

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Impact of Chirality on Biological and Physicochemical Properties

The presence of a stereocenter at the second carbon of the propionyl group introduces chirality into the molecule, meaning it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can have significantly different biological activities.

For many phenoxypropionate herbicides, the herbicidal activity resides predominantly in the (R)-enantiomer. The (S)-enantiomer is often significantly less active or even inactive. This stereoselectivity is attributed to the three-dimensional structure of the target enzyme's active site, which preferentially binds one enantiomer over the other.

The physicochemical properties of the enantiomers, such as melting point, boiling point, and solubility in achiral solvents, are identical. However, their interaction with other chiral molecules, including chiral stationary phases used in chromatography, and their optical rotation are distinct. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate and quantify the enantiomers of such compounds. The differential biological activity between enantiomers has led to the development and commercialization of enantiopure formulations of many chiral pesticides to reduce the environmental load of the less active isomer.

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug and pesticide design to improve potency, selectivity, or metabolic stability.

In the context of 1-(4-butan-2-ylphenoxy)propan-2-yl acetate, the phenoxy ether linkage could be a target for bioisosteric replacement. For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group could alter the bond angle and lipophilicity of the molecule, potentially affecting its binding and transport properties.

The sec-butyl group on the phenyl ring could also be replaced by other bioisosteric groups. For instance, a cyclobutyl or a cyclopentyl group could mimic the steric bulk of the sec-butyl group. Similarly, replacing the phenyl ring itself with a heteroaromatic ring, such as a pyridine (B92270) or a thiophene (B33073) ring, can significantly alter the electronic properties and potential for hydrogen bonding, leading to changes in activity and selectivity.

Table 3: Hypothetical Effects of Bioisosteric Replacements

Original GroupBioisosteric ReplacementPotential Effect
PhenylPyridylAltered electronic properties, potential for H-bonding
Ether (-O-)Thioether (-S-)Increased lipophilicity, altered bond angle
sec-ButylCyclopentylSimilar steric bulk, different conformational flexibility
Acetate EsterAmideIncreased metabolic stability, altered H-bonding

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Computational SAR and QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

For a series of analogues of this compound, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study would involve:

Synthesizing and testing a diverse set of analogues.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed biological activity.

Validating the model using internal and external test sets of compounds.

Such models can provide valuable insights into the key structural features required for activity. For example, a QSAR model might reveal that a specific range of lipophilicity and a particular electronic charge on the phenoxy oxygen are crucial for high activity. This information can then be used to prioritize the synthesis of new analogues with a higher probability of success. Computational docking studies, which simulate the binding of the molecule to its target protein, can also be used in conjunction with QSAR to provide a more detailed understanding of the SAR at a molecular level.

Synthesis and Biological Evaluation of Novel Derivatives and Analogues of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

Rational Design Strategies for New Chemical Entities

The rational design of new chemical entities derived from 1-(4-butan-2-ylphenoxy)propan-2-yl acetate (B1210297) is a multifaceted process that leverages an understanding of structure-activity relationships (SAR) to optimize pharmacological properties. ewadirect.com The primary objectives of such a design strategy are to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. ewadirect.com

Key strategies in the rational design of analogues include:

Scaffold Modification: Alterations to the core phenoxypropan-2-yl acetate structure can be explored. This may involve replacing the phenyl ring with other aromatic or heteroaromatic systems to investigate the impact on target binding and metabolic stability.

Substitution Pattern Analysis: The position and nature of the butan-2-yl group on the phenyl ring are critical. A systematic exploration of different alkyl substituents at various positions (ortho, meta, para) can elucidate the steric and electronic requirements for optimal activity.

Ester Moiety Variation: The acetate group can be replaced with a range of other ester functionalities, from simple alkyl esters to more complex aryl or substituted alkyl esters. This can modulate the compound's lipophilicity, solubility, and susceptibility to enzymatic cleavage, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties while retaining biological activity. For instance, the ether linkage could be replaced with a thioether or an amide linkage to explore changes in conformational flexibility and metabolic stability.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in this process, enabling the prediction of the biological activity of virtual compounds and prioritizing synthetic efforts. mdpi.com

Synthesis of Libraries of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate Analogues

The synthesis of a diverse library of analogues is crucial for a comprehensive exploration of the SAR. A common synthetic strategy involves a convergent approach, starting with the synthesis of the key intermediate, 1-(4-butan-2-ylphenoxy)propan-2-ol. This can be achieved through the reaction of 4-butan-2-ylphenol with propylene (B89431) oxide.

The subsequent esterification of 1-(4-butan-2-ylphenoxy)propan-2-ol with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) under appropriate catalytic conditions, such as Fischer esterification, yields the desired library of analogues. masterorganicchemistry.com

Below is a representative table of a synthesized library of analogues with variations in the ester moiety:

Compound IDR Group (Ester Moiety)Molecular FormulaMolecular Weight ( g/mol )
A-1 -COCH₃ (Acetate)C₁₅H₂₂O₃250.34
A-2 -COCH₂CH₃ (Propionate)C₁₆H₂₄O₃264.36
A-3 -CO(CH₂)₂CH₃ (Butyrate)C₁₇H₂₆O₃278.39
A-4 -COC₆H₅ (Benzoate)C₂₀H₂₄O₃312.41
A-5 -COCH₂C₆H₅ (Phenylacetate)C₂₁H₂₆O₃326.43

High-Throughput Screening and Lead Optimization Studies

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating the biological activity of large compound libraries against a specific biological target. ewadirect.comnih.gov The synthesized library of this compound analogues would be subjected to a primary HTS assay to identify initial "hits" with the desired biological activity.

The hits from the primary screen are then subjected to a series of secondary assays for confirmation and further characterization. This process, known as hit-to-lead optimization, involves a more detailed investigation of the potency, selectivity, and mechanism of action of the most promising compounds.

A hypothetical HTS cascade and lead optimization for a kinase inhibitory activity is outlined below:

Primary Screen:

Assay: In vitro kinase activity assay (e.g., fluorescence-based)

Concentration: Single high concentration (e.g., 10 µM)

Criteria for Hits: >50% inhibition

Compound ID% Inhibition at 10 µM
A-1 65
A-2 72
A-3 81
A-4 45
A-5 88

Secondary Screen (Dose-Response):

Assay: Same in vitro kinase activity assay

Concentration: Multiple concentrations to determine IC₅₀

Selected Compounds: A-1, A-2, A-3, A-5

Compound IDIC₅₀ (µM)
A-1 8.2
A-2 5.1
A-3 2.5
A-5 1.8

Lead Optimization: Based on the HTS data, compound A-5 emerges as a promising lead. Further optimization would involve synthesizing additional analogues of A-5 with modifications to the phenylacetate (B1230308) moiety and the butan-2-ylphenoxy core to improve potency, selectivity against other kinases, and ADME (absorption, distribution, metabolism, and excretion) properties.

Development of Prodrugs and Targeted Delivery Systems (Conceptual Framework)

Prodrug strategies can be employed to overcome undesirable physicochemical or pharmacokinetic properties of the lead compounds. acs.org For instance, if a lead compound exhibits poor aqueous solubility, a more hydrophilic promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.

A conceptual framework for the development of prodrugs of a hypothetical active alcohol analogue, 1-(4-butan-2-ylphenoxy)propan-2-ol, could involve the following:

Ester Prodrugs: The hydroxyl group of the active compound can be esterified with various promoieties to enhance properties like membrane permeability. The ester bond can be designed to be cleaved by ubiquitous esterases in the body.

Phosphate (B84403) Ester Prodrugs: To significantly increase aqueous solubility for potential intravenous administration, a phosphate group can be introduced. This phosphate ester would be cleaved by alkaline phosphatases in vivo to release the active drug.

Targeted Delivery Systems: For targeted delivery to specific tissues or organs, the lead compound could be conjugated to a targeting moiety, such as a ligand that binds to a receptor specifically expressed on the target cells. For example, conjugation to a peptide that targets a tumor-specific receptor could be a strategy for developing a targeted anticancer agent. This approach aims to increase the therapeutic index by maximizing the drug concentration at the site of action while minimizing systemic exposure and associated side effects.

Advanced Analytical Methodologies for the Research and Development of 1 4 Butan 2 Ylphenoxy Propan 2 Yl Acetate

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for the separation and purification of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate (B1210297) from reaction mixtures and for its quantitative analysis. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and relatively polar compound, HPLC is a highly suitable method for the analysis and purification of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.

Purification: Preparative HPLC can be employed to isolate the compound in high purity.

Analysis: Analytical HPLC is used to determine the purity of a sample and to quantify the compound.

For chiral separations, which would be necessary if the compound is synthesized as a racemate, chiral HPLC columns are employed to separate the enantiomers. mdpi.com

Gas Chromatography (GC): Given its molecular weight, this compound is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer. GC offers high resolution and is well-suited for purity assessment and the detection of volatile impurities. A typical GC method would involve a nonpolar or medium-polarity capillary column.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be an effective technique for both analytical and preparative separations of chiral compounds, often providing faster separations and using less organic solvent than HPLC.

Interactive Data Table: Representative Chromatographic Conditions

ParameterHPLCGC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium at a constant flow
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 254 nmFlame Ionization Detector (FID)
Injection Volume 10 µL1 µL (split injection)
Oven Temperature Program Isocratic or gradient elution100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Trace Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the structural elucidation of metabolites and the analysis of trace amounts of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite identification in complex biological matrices. nih.gov The liquid chromatograph separates the parent compound from its metabolites, which are then ionized and fragmented in the mass spectrometer. By analyzing the fragmentation patterns, the structures of the metabolites can be proposed. Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring or the butyl group, and hydrolysis of the ester linkage. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites, GC-MS is a highly effective analytical tool. nih.gov The high separation efficiency of GC combined with the structural information from MS allows for the confident identification of metabolites. Derivatization may sometimes be necessary to increase the volatility of certain metabolites. researchgate.net

Interactive Data Table: Potential Metabolites and Analytical Approach

Potential MetaboliteProposed Metabolic ReactionAnalytical Technique
1-(4-(hydroxybutan-2-yl)phenoxy)propan-2-yl acetateHydroxylationLC-MS/MS
1-(4-Butan-2-yl-hydroxyphenoxy)propan-2-yl acetateAromatic HydroxylationLC-MS/MS
1-(4-Butan-2-ylphenoxy)propan-2-olEster HydrolysisGC-MS or LC-MS/MS

Quantitative Method Development for Research Samples

The development of robust quantitative methods is crucial for determining the concentration of this compound in various research samples. This typically involves the use of HPLC with UV detection or LC-MS/MS for higher sensitivity and selectivity.

A quantitative method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Interactive Data Table: Typical Quantitative Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Application of Advanced Electroanalytical Techniques in Research

Advanced electroanalytical techniques offer a complementary approach for the analysis of this compound, particularly for investigating its redox properties. Techniques such as cyclic voltammetry could be used to study the oxidation and reduction potentials of the compound. This information can be valuable in understanding its potential for oxidative metabolism and for developing electrochemical sensors.

While not as commonly used as chromatographic methods for routine analysis, electroanalytical techniques can provide unique insights into the electronic properties of the molecule and its potential interactions in biological systems. The phenolic ether moiety of the molecule could be susceptible to electrochemical oxidation, providing a basis for the development of a sensitive electroanalytical method.

An in-depth analysis of the future research landscape for the chemical compound this compound reveals significant opportunities for novel therapeutic development and comprehensive scientific characterization. Although this specific molecule is not extensively documented in current scientific literature, its chemical structure provides a foundation for exploring its potential through advanced, interdisciplinary research methodologies. The following sections outline key future research directions and translational opportunities, focusing on leveraging modern scientific approaches to unlock its therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate, and how can chiral purity be validated?

  • Methodological Answer : Chiral chromatography using columns like Chiralcel AD-H with mobile phases such as n-hexane:i-PrOH (99:1) is effective for separating enantiomers. Retention times (e.g., 10.4 min for R and 11.0 min for S isomers in similar compounds) can distinguish stereoisomers . Validation requires coupling with polarimetry or circular dichroism (CD) spectroscopy to confirm optical activity.

Q. How can researchers characterize the physicochemical properties of this compound, such as boiling point, density, and refractive index?

  • Methodological Answer : Experimental determination via techniques like differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for boiling points, and densitometry for density (e.g., 0.936 g/cm³ reported for analogous esters) . Refractive indices (e.g., 1.488) should be measured using an Abbe refractometer under controlled temperature .

Q. What analytical techniques are recommended for identifying structural isomers or impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. For example, ¹H NMR can resolve methyl group splitting patterns in branched esters, while 2D NMR (COSY, HSQC) clarifies connectivity . Impurity profiling may require HPLC with UV detection, referencing pharmacopeial methods for buffer preparation (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in peroxidation or catalytic transformations be elucidated?

  • Methodological Answer : Mechanistic studies using cobalt-catalyzed peroxysilylation (e.g., Co(THD)₂) can be employed, as seen in spirodioxolane synthesis. Isotopic labeling (e.g., ¹⁸O tracing) and kinetic studies (Eyring plots) help identify intermediates and transition states . Computational modeling (DFT) may predict activation barriers for peroxidation steps.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for structurally related esters?

  • Methodological Answer : Cross-validation using multiple techniques (e.g., GC, DSC) and adherence to standardized conditions (ambient pressure, purity ≥99%). For example, a boiling point of 315.6°C at 760 mmHg was confirmed for a similar acetate via GC-MS under inert atmosphere . Discrepancies may arise from impurities or instrumentation calibration errors.

Q. How can X-ray crystallography and SHELX software improve structural determination of this compound’s derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via SHELX suite) resolves stereochemical ambiguities. For macromolecular derivatives, high-resolution data (d-spacing <1 Å) and twin refinement protocols in SHELXPRO are recommended .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral stationary phases (CSPs) and validate with CD spectroscopy .
  • Reaction Mechanism Ambiguities : Combine experimental (kinetic isotope effects) and computational (DFT) approaches .
  • Data Reproducibility : Adopt pharmacopeial buffer systems (e.g., sodium acetate pH 4.6) and standardized calibration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.